

Application Notes and Protocols for the Synthesis of 1-Methylpiperazin-2-one

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Compound of Interest

Compound Name: 1-Methylpiperazin-2-one

Cat. No.: B1308644

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Introduction

1-Methylpiperazin-2-one is a heterocyclic organic compound that serves as a valuable building block in the synthesis of various pharmaceutical agents and other specialty chemicals. Its structure incorporates both an amide and a tertiary amine, making it a versatile intermediate for further chemical modifications. This document provides a detailed experimental procedure for the synthesis of **1-Methylpiperazin-2-one**, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The described protocol is based on a straightforward and high-yielding method starting from piperazine.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of the target compound, **1-Methylpiperazin-2-one**, along with the reported experimental results.

| Parameter | Value | Reference |
|-------------------|--|---|
| Product Name | 1-Methylpiperazin-2-one | [1] [2] |
| CAS Number | 59702-07-7 | [1] [2] |
| Molecular Formula | C ₅ H ₁₀ N ₂ O | [1] [2] |
| Molecular Weight | 114.15 g/mol | [1] [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 104°C / 4 mmHg | [1] |
| Yield | 91% | [1] |
| Purity | Not explicitly stated, purification by distillation | [1] |

Experimental Protocol

This protocol details the synthesis of **1-Methylpiperazin-2-one** from piperazine.

Materials and Reagents:

- Piperazine (C₄H₁₀N₂)
- Sodium Hydroxide (NaOH)
- Acetone (C₃H₆O)
- Distilled Water (H₂O)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Distillation apparatus (for reduced pressure distillation)

- Filtration apparatus (e.g., Buchner funnel and flask)
- Standard laboratory glassware

Procedure:

- Reaction Setup:
 - In a suitable round-bottom flask, dissolve piperazine in a 50% aqueous acetone solution. For a representative scale, 70 mL of the solvent mixture can be used.[\[1\]](#)
 - To this solution, add 2.2 g of sodium hydroxide.[\[1\]](#)
- Reaction:
 - Stir the resulting solution vigorously at room temperature for 3 hours.[\[1\]](#)
- Work-up and Isolation:
 - Upon completion of the reaction, remove the solvent by distillation under reduced pressure.[\[1\]](#)
 - To the resulting residue, add acetone to precipitate any insoluble impurities.[\[1\]](#)
 - Separate the insoluble material by filtration.[\[1\]](#)
 - Remove the acetone from the filtrate by distillation under reduced pressure.[\[1\]](#)
- Purification:
 - The final purification of the crude product is achieved by distillation under reduced pressure.[\[1\]](#)
 - Collect the fraction boiling at 104°C at a pressure of 4 mmHg to obtain pure **1-Methylpiperazin-2-one**.[\[1\]](#) This procedure is reported to yield 5.2 g of the final product, which corresponds to a 91% yield.[\[1\]](#)

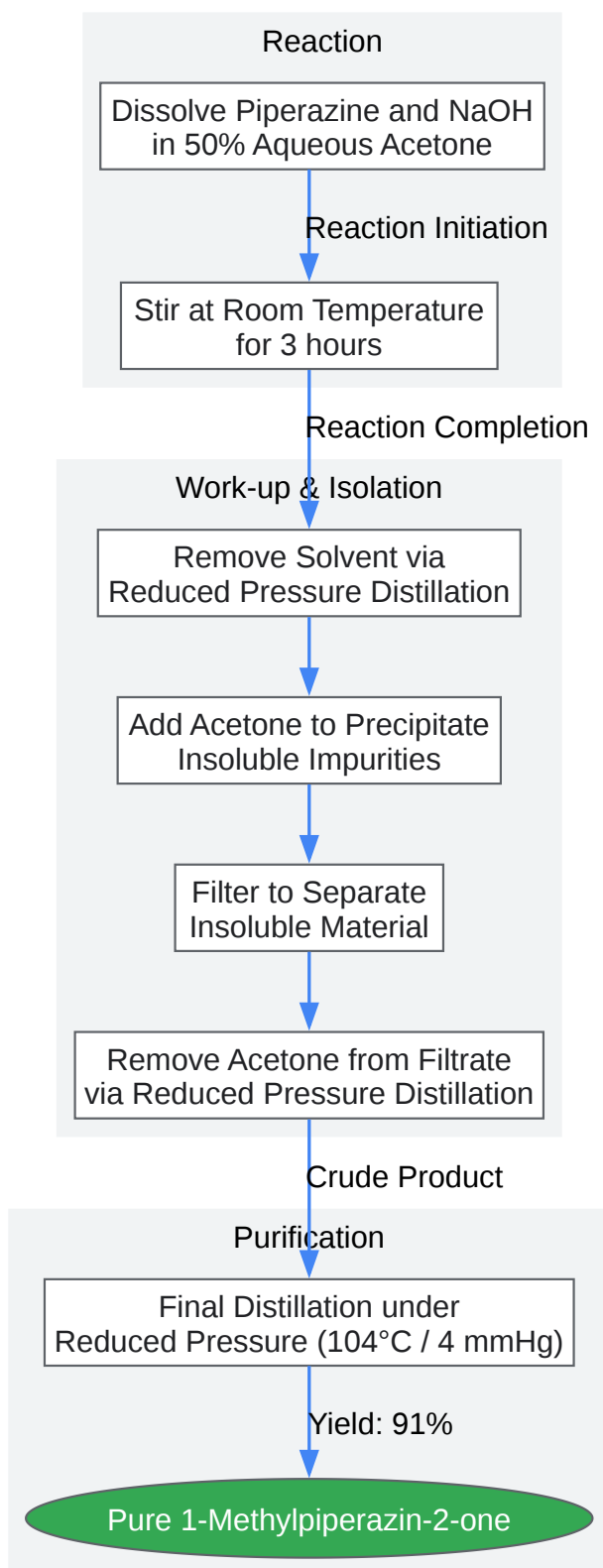
Safety Precautions:

- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Handle sodium hydroxide with care as it is corrosive.
- Perform all distillations in a well-ventilated fume hood.
- Acetone is flammable; keep it away from ignition sources.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of **1-Methylpiperazin-2-one**.



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Caption: Workflow for the synthesis of **1-Methylpiperazin-2-one**.

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References

- 1. 1-Methylpiperazin-2-one CAS#: 59702-07-7 [m.chemicalbook.com]
- 2. 1-Methylpiperazin-2-one|59702-07-7 - MOLBASE Encyclopedia [m.molbase.com]
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